molecular formula C8H6O3 B14213979 1,4-Benzodioxin-2-ol CAS No. 560120-03-8

1,4-Benzodioxin-2-ol

Cat. No.: B14213979
CAS No.: 560120-03-8
M. Wt: 150.13 g/mol
InChI Key: ASTGEVBNDIEBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxin-2-ol is an organic compound that belongs to the class of benzodioxins. It is characterized by a benzene ring fused with a dioxin ring, where the dioxin ring contains two oxygen atoms. This compound is of significant interest in various fields due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzodioxin-2-ol can be synthesized through several methods. One common approach involves the oxidative dimerization of catechols. This method typically uses metal catalysts and specific reaction conditions to achieve the desired product . Another method involves the condensation of epoxide precursors with phenols, which can be facilitated by transition metal catalysts .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of microwave irradiation and cascade reactions has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzodioxin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzodioxins, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin-2-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium antagonist, it inhibits calcium ion channels, reducing calcium influx into cells. This action can help in relaxing blood vessels and lowering blood pressure . The compound’s interaction with other molecular targets, such as enzymes and receptors, is also being studied to understand its broader biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzodioxin-2-ol is unique due to its specific dioxin ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

560120-03-8

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

1,4-benzodioxin-3-ol

InChI

InChI=1S/C8H6O3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5,9H

InChI Key

ASTGEVBNDIEBMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC=C(O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.